Cas no 5564-29-4 (ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate)

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- 1H-indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-phenyl-, ethyl ester
- Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-phenyl-, ethyl ester
- TCMDC-125483
- 5-HYDROXY-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLIC ACID ETHYL ESTER
- 1-phenyl-2-methyl-3-carbethoxy-5-hydroxyindole
- F2143-0162
- Maybridge1_002110
- FXHQPYDEYABRMX-UHFFFAOYSA-N
- 5564-29-4
- Z57069523
- Oprea1_101240
- Oprea1_310146
- AKOS000601584
- CHEMBL536904
- EN300-235801
- SMR000273899
- STK742946
- CCG-236054
- Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate #
- SCHEMBL6315596
- HMS547H20
- GNF-Pf-2735
- MLS000703435
- HMS2630C03
- BTB 12991
- AE-907/30536061
-
- MDL: MFCD00218945
- インチ: InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3
- InChIKey: FXHQPYDEYABRMX-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C)N(C2=CC=CC=C2)C3=C1C=C(C=C3)O
計算された属性
- 精确分子量: 295.12091
- 同位素质量: 295.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 394
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 51.5Ų
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 409.9±27.0 °C at 760 mmHg
- フラッシュポイント: 201.7±23.7 °C
- PSA: 51.46
- じょうきあつ: 0.0±1.0 mmHg at 25°C
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235801-0.25g |
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95% | 0.25g |
$142.0 | 2024-06-19 | |
Life Chemicals | F2143-0162-5g |
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95%+ | 5g |
$933.0 | 2023-09-06 | |
Chemenu | CM262362-100mg |
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95%+ | 100mg |
$188 | 2023-02-02 | |
Matrix Scientific | 136969-5g |
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, 95%+ |
5564-29-4 | 95% | 5g |
$1545.00 | 2023-09-09 | |
Matrix Scientific | 136969-1g |
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, 95%+ |
5564-29-4 | 95% | 1g |
$467.00 | 2023-09-09 | |
Enamine | EN300-235801-0.5g |
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95% | 0.5g |
$271.0 | 2024-06-19 | |
Enamine | EN300-235801-2.5g |
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95% | 2.5g |
$726.0 | 2024-06-19 | |
Chemenu | CM262362-250mg |
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95%+ | 250mg |
$264 | 2023-02-02 | |
Chemenu | CM262362-1g |
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95%+ | 1g |
$656 | 2023-02-02 | |
Enamine | EN300-235801-1g |
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
5564-29-4 | 95% | 1g |
$371.0 | 2023-09-15 |
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylateに関する追加情報
Ethyl 5-Hydroxy-2-Methyl-1-Phenyl-1H-Indole-3-Carboxylate: A Comprehensive Overview
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, with CAS No. 5564-29-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenyl group, a hydroxyl group, a methyl group, and an indole ring system. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a key feature that contributes to its diverse chemical properties and biological activities.
The indole framework is renowned for its role in various natural products and bioactive molecules. Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate stands out due to the presence of substituents at specific positions on the indole ring. The hydroxyl group at position 5 and the methyl group at position 2 introduce steric and electronic effects that influence the compound's reactivity and solubility. Additionally, the phenyl group at position 1 enhances the molecule's aromaticity and potential for conjugation, which are critical for its interactions in biological systems.
Recent studies have highlighted the potential of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate as a precursor for drug development. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammation pathways.
The synthesis of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common approach includes the formation of the indole ring via cyclization reactions followed by functionalization at specific positions. The introduction of substituents like hydroxyl and methyl groups often requires precise control over reaction conditions to ensure regioselectivity and yield optimization.
In terms of applications, ethyl 5-hydroxy-2-methyl-1-phenyl-indole derivatives have shown promise in the development of fluorescent probes for bioimaging. The indole moiety's inherent fluorescence properties can be modulated by substituents like hydroxyl and methyl groups, making these compounds ideal candidates for detecting specific biomolecules or cellular events. A notable example is their use in tracking intracellular reactive oxygen species (ROS), as reported in a 2023 study in *Chemical Communications*.
Beyond pharmacology and materials science, ethyl 5-hydroxy-2-methyl-1-phen yl-indole derivatives are also being investigated for their role in agrochemicals. Their ability to interact with plant hormones or inhibit pathogenic enzymes makes them potential candidates for developing eco-friendly pesticides or growth regulators.
In conclusion, ethyl 5-hydroxy-2-methyl-1-pheny l-indol e-3-carboxy late represents a fascinating molecule with broad applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological evaluations, positions it as a valuable tool for future research and development efforts.
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